1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone
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Overview
Description
1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate pyridine derivative under acidic or basic conditions can lead to the formation of the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: Due to its potential biological activities, it is being investigated for its therapeutic applications, including as an anticancer and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms within the rings.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyrazole ring, offering different biological activities and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature an additional triazole ring, which can enhance their biological properties.
The uniqueness of this compound lies in its specific ring structure and the potential biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(1-methylpyrazolo[4,3-c]pyridin-4-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)9-7-5-11-12(2)8(7)3-4-10-9/h3-5H,1-2H3 |
InChI Key |
JIVXHLVVVKOUIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1C=NN2C |
Origin of Product |
United States |
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